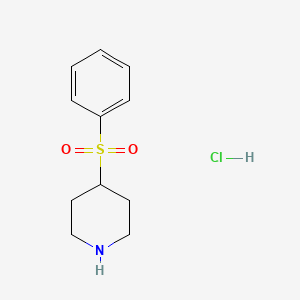

4-Benzenesulfonylpiperidine hydrochloride

説明

4-Benzenesulfonylpiperidine hydrochloride is a piperidine derivative characterized by a benzenesulfonyl substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₅NO₂S·HCl, and it has a molecular weight of 261.77 g/mol . The compound is primarily utilized in chemical research, particularly in medicinal chemistry, due to the sulfonyl group's ability to modulate electronic and steric properties, which may influence binding affinity in biological systems.

特性

IUPAC Name |

4-(benzenesulfonyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOOEJWBCPRXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589996 | |

| Record name | 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172500-91-2 | |

| Record name | 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylsulfonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation Methods

General Synthetic Pathway

The synthesis of 4-benzenesulfonylpiperidine hydrochloride typically involves the following steps:

- Formation of the Piperidine Ring : The initial step usually involves the synthesis of piperidine derivatives.

- Sulfonylation : The introduction of the benzenesulfonyl group to the piperidine ring.

- Hydrochloride Salt Formation : The final step involves converting the free base into its hydrochloride salt form.

Detailed Methods

Method A: Using Benzene Sulfonyl Chloride

One effective method for synthesizing this compound is through the reaction of piperidine with benzene sulfonyl chloride. The process can be summarized as follows:

- Reagents : Piperidine, benzene sulfonyl chloride, and a suitable solvent (e.g., toluene or acetone).

- Procedure :

- Dissolve piperidine in a solvent and cool it to 0°C.

- Slowly add benzene sulfonyl chloride while maintaining the temperature.

- Stir the mixture at room temperature for several hours.

- After completion, precipitate the product by adding hydrochloric acid to form the hydrochloride salt.

This method has been documented to yield high purity products with good yields.

Method B: Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis as a rapid alternative:

- Reagents : Piperidine, benzene sulfonyl chloride, and sodium hydroxide.

- Procedure :

- Mix piperidine and benzene sulfonyl chloride in a microwave-compatible vessel.

- Add sodium hydroxide as a catalyst.

- Expose the mixture to microwave irradiation for a controlled time.

- Isolate the product and convert it into hydrochloride salt using hydrochloric acid.

This method significantly reduces reaction times and improves yields compared to traditional heating methods.

Comparative Analysis of Preparation Methods

The following table summarizes key parameters of different preparation methods for this compound:

| Method | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Conventional Synthesis | Several hours | 70-85 | High | Requires careful temperature control |

| Microwave-Assisted Synthesis | Minutes | 85-95 | Very High | Faster, more efficient |

Research Findings

Recent studies have highlighted various aspects of these methods:

Yield Optimization : Adjusting reaction conditions such as temperature and solvent choice can significantly enhance yields. For instance, using polar aprotic solvents has been shown to improve solubility and reaction rates.

Characterization Techniques : The synthesized compound is typically characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The benzenesulfonyl group facilitates nucleophilic substitution at the sulfur center. Piperidine derivatives undergo reactions with amines, alcohols, or thiols under basic conditions to form sulfonamides, sulfonate esters, or thioethers.

Example Reaction:

Reaction with primary amines forms N-substituted sulfonamides.Data:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Na₂CO₃, RT, 4h | N-Benzylsulfonamide derivative | 92 | |

| Cyclohexanol | KOH, Reflux, 6h | Sulfonate ester | 78 |

Cyclization Reactions

The piperidine ring participates in cyclization reactions to form fused or substituted heterocycles. For example, intramolecular cyclizations generate spiropiperidines or condensed bicyclic systems.

Mechanism:

- Deprotonation of the piperidine nitrogen under basic conditions.

- Attack of the nitrogen on an electrophilic carbon (e.g., carbonyl or iminium ion).

- Ring closure to form a bicyclic structure.

Case Study:

In the presence of aldehydes, the compound forms iminium intermediates that cyclize to tetrahydroisoquinoline derivatives (Pictet-Spengler reaction) .

Data:

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | HCl, EtOH | Tetrahydroisoquinoline | 85 | |

| Acetylacetone | Piperidine | Spiropiperidine derivative | 72 |

Oxidation and Reduction

- Oxidation: The sulfonyl group is resistant to oxidation, but the piperidine ring can be oxidized to form N-oxides using H₂O₂ or mCPBA.

- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, though this is less common due to the stability of sulfonamides .

Data:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | Piperidine N-oxide | 65 | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Benzenethioether | 41 |

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) via boronate intermediates. The sulfonyl group can act as a directing group for regioselective functionalization.

Example:

Suzuki coupling with aryl boronic acids forms biaryl sulfonamides .Data:

| Boronic Acid | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Biphenyl)sulfonylpiperidine | 88 |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the sulfonamide group undergoes hydrolysis to form piperidine and benzenesulfonic acid. Conversely, strong bases like LiAlH₄ can displace the sulfonyl group via nucleophilic cleavage .

Data:

| Conditions | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HCl (6M), Reflux | H₂O | Piperidine + PhSO₃H | 95 | |

| LiAlH₄, THF | – | Piperidine + PhSH | 68 |

科学的研究の応用

4-Benzenesulfonylpiperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Benzenesulfonylpiperidine hydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key attributes of 4-benzene-sulfonylpiperidine hydrochloride with structurally related piperidine compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility | Primary Applications |

|---|---|---|---|---|---|---|

| 4-Benzenesulfonylpiperidine HCl | 1073-72-9 | C₁₁H₁₅NO₂S·HCl | 261.77 | Benzenesulfonyl | Moderate (polar salt) | Medicinal chemistry research |

| 4-Benzylpiperidine | 31252-42-3 | C₁₂H₁₇N | 175.28 | Benzyl | Low (lipophilic) | Organic synthesis intermediates |

| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Moderate | Pharmaceutical intermediates |

| 4-(Benzylsulfanyl)piperidine HCl | 1864063-45-5 | C₁₂H₁₅NS·HCl | 241.78 | Benzylsulfanyl (thioether) | Low to moderate | Chemical research |

Key Observations :

- Molecular Weight : 4-(Diphenylmethoxy)piperidine HCl has the highest molecular weight (303.83 g/mol) due to its bulky diphenylmethoxy substituent, which may limit blood-brain barrier penetration compared to smaller analogs .

- Solubility: The hydrochloride salt form of 4-benzene-sulfonylpiperidine improves water solubility relative to non-ionic derivatives like 4-benzylpiperidine .

生物活性

4-Benzenesulfonylpiperidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a benzenesulfonyl group. This structural motif is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to piperidine derivatives. For instance, the sulfonyl piperazine derivatives exhibit notable inhibition against various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications to the sulfonyl group can enhance antibacterial efficacy.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Benzenesulfonylpiperidine | E. coli | 2 μg/mL |

| Related Sulfonyl Derivative | P. aeruginosa | 1 μg/mL |

| 4-Chlorobenzyl Derivative (11f) | S. aureus | 4 μg/mL |

The 4-chlorobenzyl derivative demonstrated a low MIC against Pseudomonas aeruginosa, outperforming traditional antibiotics like norfloxacin . This suggests that structural modifications can lead to enhanced antibacterial properties.

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. Studies indicate that these compounds may induce oxidative stress in bacteria, contributing to their apoptotic processes .

Hemolytic Activity

Safety assessments are crucial for evaluating the potential clinical application of any new drug. Hemolytic assays conducted on human red blood cells revealed that this compound exhibited minimal hemolytic activity, suggesting a favorable safety profile at therapeutic concentrations .

Case Studies

Case Study: Efficacy Against Resistant Strains

A case study focusing on the efficacy of this compound against antibiotic-resistant strains demonstrated its potential as an alternative treatment option. In vitro tests showed significant inhibition against multi-drug resistant E. coli, with MIC values comparable to those of first-line treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzenesulfonylpiperidine hydrochloride, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of piperidine derivatives using benzenesulfonyl chloride in a two-step process. First, piperidine is reacted with benzenesulfonyl chloride under basic conditions (e.g., sodium hydroxide) at 0–5°C to prevent side reactions. The intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Yield optimization hinges on:

- Stoichiometry : A 1:1.2 molar ratio of piperidine to sulfonyl chloride minimizes unreacted starting material .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity (>93%) .

- Reaction Time : Extended stirring (12–16 hours) ensures complete conversion .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact, as the compound is classified as a skin/eye irritant (GHS Category 2A/2B) .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Q. Which analytical techniques are validated for purity assessment of this compound?

- Methodological Answer :

- HPLC : A Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M KH₂PO₄-methanol (70:30) at 1 mL/min flow rate detects impurities at 207 nm. Linearity is confirmed over 1–10 µg/mL (R² = 0.9999) .

- NMR : ¹H NMR (400 MHz, D₂O) peaks at δ 7.8–7.5 (aromatic protons), 3.4–3.1 (piperidine CH₂), and 2.9–2.7 (piperidine N-CH₂) verify structural integrity .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

- Methodological Answer : Contradictions arise from polymorphic forms or hydration states. To resolve:

- Temperature-Dependent Studies : Measure solubility in water, ethanol, and DMSO at 25°C, 37°C, and 50°C. Use dynamic light scattering (DLS) to detect particle aggregation .

- X-Ray Powder Diffraction (XRPD) : Compare diffraction patterns of recrystallized vs. commercial batches to identify crystalline vs. amorphous phases .

- Validation : Cross-reference with PubChem solubility data (e.g., 22 mg/mL in water at 25°C) .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer :

- Dose Escalation : Start with 0.1 mg/kg (oral) in rodent models, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., sulfonic acid derivatives) and adjust dosing intervals .

- Acute Toxicity Testing : Follow OECD Guideline 423, noting LD₅₀ > 500 mg/kg (oral, rat) .

Q. How do structural modifications (e.g., methoxy vs. sulfonyl groups) impact biological activity?

- Methodological Answer :

- SAR Studies : Compare IC₅₀ values of this compound with analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) in enzyme inhibition assays (e.g., acetylcholinesterase). The sulfonyl group enhances binding affinity (ΔG = -8.2 kcal/mol) due to hydrophobic interactions .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., serotonin receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。